molecular formula C22H28N4O3S B2817940 Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate CAS No. 851810-03-2

Methyl 1-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(4-isopropylphenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2817940
CAS No.: 851810-03-2
M. Wt: 428.55
InChI Key: YGBXKVLYBFGXJE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups including a thiazole, triazole, piperidine, and carboxylate. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings. These rings, along with the isopropyl and methyl groups, could contribute to the overall stability and reactivity of the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Research into 1,2,4-triazole derivatives has demonstrated their potential in the synthesis of compounds with significant antimicrobial activities. For instance, Bektaş et al. (2007) explored the synthesis of novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and tested their antimicrobial properties, finding some compounds with good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Suresh et al. (2016) synthesized a new series of thiazolo-triazolo-pyridine derivatives, which displayed significant antibacterial and antifungal activities, highlighting the potential of these compounds in developing new antimicrobial agents (Suresh et al., 2016).

Biological Activity and Chemical Properties

Watanabe et al. (1993) synthesized derivatives of piperidines linked to benzo[b]furan and benzo[b]thiophen, which showed potent 5-HT2 antagonist activity in vitro. This research underscores the potential of 1,2,4-triazole derivatives in developing pharmaceuticals targeting serotonin receptors, which could have implications for treating neurological and psychiatric disorders (Watanabe et al., 1993).

Synthesis and Potential Applications

The exploration of the synthesis of novel heterocyclic compounds, including those based on 1,2,4-triazole derivatives, continues to be a significant area of research. For example, Youssef et al. (2012) reported on the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines using microwave-assisted reaction conditions, demonstrating not only the synthetic versatility of these compounds but also their potential biological activities (Youssef et al., 2012).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific biological targets. Compounds with similar structures have been found to interact with various enzymes and receptors .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and chemical biology. Future research could explore the synthesis, characterization, and potential applications of this compound .

Properties

IUPAC Name

methyl 1-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3S/c1-13(2)15-5-7-16(8-6-15)18(25-11-9-17(10-12-25)21(28)29-4)19-20(27)26-22(30-19)23-14(3)24-26/h5-8,13,17-18,27H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBXKVLYBFGXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)C(C)C)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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